5-Fluoro-6-methylindolin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8FNO |
|---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
5-fluoro-6-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H8FNO/c1-5-2-8-6(3-7(5)10)4-9(12)11-8/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
ICWGFAZBLACFLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC(=O)N2)C=C1F |
Origin of Product |
United States |
Synthetic Methodologies for 5 Fluoro 6 Methylindolin 2 One and Its Precursors
Retrosynthetic Strategies for the 5-Fluoro-6-methylindolin-2-one Core
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ub.edu For the this compound core, the most logical and common retrosynthetic disconnection involves the intramolecular Friedel-Crafts type cyclization, a standard method for forming the oxindole (B195798) ring system.
The primary disconnection is made at the C(7a)-C(7) bond, which corresponds to the final ring-closing step. This leads to the key precursor, an N-aryl chloroacetamide derivative.
Retrosynthetic Pathway:
Target Molecule: this compound
Disconnection (C-N bond formation/Intramolecular Alkylation): The analysis traces back from the target molecule to a key intermediate, 2-Chloro-N-(4-fluoro-5-methylphenyl)acetamide . This disconnection represents the reverse of an intramolecular Friedel-Crafts alkylation.
Further Disconnection (Amide Formation): The chloroacetamide intermediate is further deconstructed at the amide bond. This points to two primary starting materials: 4-Fluoro-5-methylaniline and Chloroacetyl chloride . chemicalbook.comchemicalbook.com
This strategic approach simplifies the synthesis plan, identifying readily accessible precursors for the synthesis. The Fischer indole (B1671886) synthesis represents an alternative, albeit less direct, route which would involve synthesizing a corresponding hydrazine (B178648) and reacting it with a suitable ketone, followed by reduction of the resulting indole. rsc.org
Development of Novel Synthetic Pathways to this compound
While classical methods remain robust, research into novel synthetic pathways for indolin-2-one derivatives aims to improve yield, selectivity, and functional group tolerance. researchgate.net Modern methods applicable to the synthesis of this compound include palladium-catalyzed intramolecular reactions. For instance, palladium-catalyzed intramolecular hydroarylation of N-arylpropiolamides provides a stereoselective route to 3-(monosubstituted methylene)oxindoles, which could be adapted and subsequently reduced to the target scaffold. lookchem.com
The success of the synthesis hinges on the efficient preparation of its key intermediates.
4-Fluoro-5-methylaniline: This starting material can be synthesized from commercially available precursors like 3-fluoro-4-methylaniline (B1361354) or other substituted toluenes through standard aromatic substitution reactions, such as nitration followed by reduction. Synthetic routes for analogous fluoro-methyl-anilines are well-documented. nih.govresearchgate.netvulcanchem.com
2-Chloro-N-(4-fluoro-5-methylphenyl)acetamide: This crucial intermediate is typically synthesized via the acylation of 4-Fluoro-5-methylaniline with chloroacetyl chloride. chemicalbook.com The reaction is often carried out in an inert solvent with a base, such as triethylamine, to neutralize the HCl byproduct. chemicalbook.com
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 4-Fluoro-5-methylaniline, Chloroacetyl chloride | Triethylamine, Ethyl acetate, 0°C to room temp | 2-Chloro-N-(4-fluoro-5-methylphenyl)acetamide |
5-Fluoro-6-methylisatin: An alternative pathway involves the reduction of an isatin (B1672199) precursor. 5-Fluoro-6-methylisatin can be prepared via the Sandmeyer or Stolle synthesis. biomedres.us A common laboratory method involves the reaction of 4-fluoro-5-methylaniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid like sulfuric acid. chemicalbook.comgoogle.comgoogle.com
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 4-Fluoro-5-methylaniline, Chloral hydrate, Hydroxylamine | 1. Na₂SO₄, H₂O, HCl2. H₂SO₄, heat | 5-Fluoro-6-methylisatin |
The final and most critical step is the intramolecular cyclization to form the indolin-2-one ring. The classical and most widely used method is the Friedel-Crafts alkylation of 2-Chloro-N-(4-fluoro-5-methylphenyl)acetamide .
This reaction is typically promoted by a Lewis acid, with aluminum chloride (AlCl₃) being the most common catalyst. The reaction proceeds via the formation of an acylium ion intermediate which then attacks the electron-rich aromatic ring. The ortho-position to the activating amino group is favored, leading to the desired 5-membered ring. Optimization of this step involves controlling the temperature and the stoichiometry of the Lewis acid to minimize side reactions and improve yield.
| Reaction | Substrate | Catalyst/Solvent | Temperature | Product |
| Intramolecular Friedel-Crafts Alkylation | 2-Chloro-N-(4-fluoro-5-methylphenyl)acetamide | AlCl₃, Dichloroethane (DCE) or CS₂ | Reflux | This compound |
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes sustainability, leading to the development of green alternatives to traditional methods. google.com For the synthesis of indolin-2-ones, these approaches focus on minimizing hazardous reagents and solvents.
Use of Water as a Solvent: Water has been used as a green solvent for reactions involving indolin-2-one precursors, such as the aminolysis of 3-oxirane-indolin-2-ones, which showed enhanced reaction rates. rsc.org Electrochemical methods in aqueous media have also been developed for synthesizing dihydroxyphenyl-indolin-2-one derivatives. acs.org
Heterogeneous Catalysis: Replacing homogeneous Lewis acids like AlCl₃, which generate significant waste, with recyclable solid acid catalysts is a key green strategy. Sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO₃H) has been shown to be an effective and reusable catalyst for the synthesis of 3,3-di(indolyl)indolin-2-ones from isatins and indoles under mild conditions. tandfonline.com
Alternative Catalysts: Vanadyl sulfate (B86663) (VOSO₄) in water has been reported as an efficient catalyst for the one-pot synthesis of diindolyl oxindoles. nih.gov Supramolecular catalysts, such as sulfonic acid-functionalized β-cyclodextrin (β-CDSO₃H), have been used for the green synthesis of indolin-2-one hybrids in water, facilitating easy work-up and catalyst recycling. acs.org These green methodologies could be adapted for the intramolecular cyclization step in the synthesis of this compound.
Stereoselective Synthesis of Chiral this compound Analogs
The synthesis of chiral molecules is of paramount importance in drug discovery. For indolin-2-ones, chirality is typically introduced at the C3 position. While specific examples for this compound are not prevalent, general strategies for the stereoselective synthesis of C3-substituted analogs are well-established and applicable. researchgate.net
These methods often involve the asymmetric reaction of a precursor, such as 5-fluoro-6-methylisatin, with various nucleophiles in the presence of a chiral catalyst.
Common Stereoselective Approaches:
| Reaction Type | Precursor | Catalyst/Reagent | Product Type |
| Asymmetric Aldol Reaction | Isatin derivative | Chiral Proline or its derivatives | 3-Hydroxy-3-(substituted)indolin-2-one |
| Asymmetric Michael Addition | 3-Alkenylindolin-2-one | Chiral organocatalysts (e.g., squaramides) | 3-(Substituted alkyl)indolin-2-one |
| Asymmetric Allylic Alkylation | Indolin-3-one derivative | Palladium complex with chiral ligand | C2-quaternary indolin-3-one |
These reactions can produce chiral 3-substituted-5-fluoro-6-methylindolin-2-one analogs with high enantioselectivity. rsc.org The development of such methods is crucial for exploring the structure-activity relationships of chiral indolin-2-one derivatives.
Scale-Up Considerations for this compound Production
Transitioning a synthetic route from a laboratory scale to industrial production presents several challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.
Reaction Conditions: The intramolecular Friedel-Crafts cyclization is often exothermic. On a large scale, efficient heat dissipation is critical to prevent thermal runaway. The use of continuous flow reactors can offer superior heat and mass transfer compared to traditional batch reactors, improving safety and consistency.
Reagent and Solvent Management: The cost and environmental impact of reagents and solvents are magnified at an industrial scale. Optimizing the amount of Lewis acid catalyst and developing methods for its recovery or recycling are important for cost-efficiency. Similarly, solvent recovery through distillation is a standard industrial practice.
Yield and Purity: Maintaining high yield and purity can be challenging during scale-up due to issues like inefficient mixing or localized overheating. Pilot plant studies are essential to identify and resolve these issues before committing to full-scale production.
Regulatory Compliance: Industrial chemical synthesis must adhere to strict regulatory guidelines concerning waste disposal and emissions. The choice of solvents and reagents should consider their environmental impact, favoring greener alternatives where feasible to simplify waste management and meet regulatory standards.
Chemical Reactivity and Derivatization Studies of 5 Fluoro 6 Methylindolin 2 One
Electrophilic Aromatic Substitution Reactions on the Indolin-2-one Ring
There is no specific information in the reviewed literature concerning electrophilic aromatic substitution (EAS) reactions performed directly on 5-Fluoro-6-methylindolin-2-one.
Generally, the oxindole (B195798) ring is considered electron-rich and can undergo EAS. The outcome of such reactions is directed by the existing substituents. The amide group within the heterocyclic ring is an ortho, para-director, though its activating effect is modest. For this compound, the benzene (B151609) part of the molecule has two substituents: a fluorine atom at C5 and a methyl group at C6. Both fluoro and methyl groups are ortho, para-directing. The primary positions for electrophilic attack on the aromatic ring would be C4 and C7. The regiochemical outcome would depend on the interplay of the electronic and steric effects of the fluoro and methyl groups and the specific reaction conditions employed. For instance, Friedel-Crafts acylation on a related compound, 6-chlorooxindole, occurs at the 5-position. However, without experimental data, the precise regioselectivity for this compound remains speculative.
Nucleophilic Reactions at the Carbonyl Group of this compound
No studies detailing nucleophilic reactions specifically at the C2-carbonyl group of this compound were found.
The C2-carbonyl group in the oxindole scaffold is a lactam (a cyclic amide) and is generally less reactive towards nucleophiles than a ketone or aldehyde. Strong reducing agents like lithium aluminum hydride can reduce the carbonyl group. The carbonyl can also participate in condensation reactions. For example, the related 5-fluoro-2-oxindole undergoes Knoevenagel condensation with various aldehydes at the C3-methylene position, which is activated by the adjacent C2-carbonyl, rather than direct reaction at the carbonyl itself. frontiersin.org
Alkylation and Acylation Reactions on this compound
Specific studies on the alkylation and acylation of this compound have not been reported.
However, the oxindole scaffold possesses two primary sites for these reactions: the nitrogen atom (N-alkylation/acylation) and the C3-methylene carbon (C-alkylation/acylation).
N-Alkylation/Acylation: The nitrogen atom's lone pair can act as a nucleophile. In the presence of a base, the N-H proton can be removed, forming a more potent nucleophile that readily reacts with alkyl or acyl halides.
C3-Alkylation/Acylation: The C3-methylene protons are acidic due to their position adjacent to both the aromatic ring and the carbonyl group. Treatment with a strong base (like BuLi or NaH) can generate a carbanion at this position, which can then be alkylated or acylated. mdpi.comresearchgate.net Studies on other oxindoles show that competition between N- and C-alkylation is common, and achieving selectivity often requires careful choice of base, solvent, and reaction conditions. mdpi.comnih.gov For instance, using two equivalents of a strong base like butyllithium (B86547) can lead to dianion formation, favoring C3-alkylation. mdpi.com
Palladium-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives
There is no available literature describing palladium-catalyzed cross-coupling reactions involving derivatives of this compound.
To participate in cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig amination, the oxindole must first be functionalized with a suitable group, typically a halide (Br, I) or a triflate. nobelprize.orgnih.govharvard.edu For this compound, this would require a preliminary halogenation step, for example, at the C4 or C7 position. Once a derivative such as 7-bromo-5-fluoro-6-methylindolin-2-one is prepared, it could theoretically be used in palladium-catalyzed reactions to introduce new carbon-carbon or carbon-nitrogen bonds. The efficiency and success of such couplings are highly dependent on the choice of catalyst, ligands, and base. nobelprize.orgwhiterose.ac.uk
Functional Group Interconversions and Modifications of the Indolin-2-one Skeleton
No specific research on functional group interconversions for this compound has been published.
Functional group interconversion (FGI) refers to the transformation of one functional group into another. imperial.ac.uk For the target compound, this could involve several hypothetical transformations:
Reduction: The C2-carbonyl could be reduced to a methylene (B1212753) group (CH2), converting the indolin-2-one into an indoline.
Oxidation: The C3-methylene group could be oxidized to a carbonyl, yielding the corresponding isatin (B1672199) (indoline-2,3-dione) derivative, namely 5-fluoro-6-methylindoline-2,3-dione. bldpharm.com
Modification of Substituents: The methyl group at C6 could potentially be oxidized to a carboxylic acid or halogenated under radical conditions.
These transformations are standard in organic synthesis but have not been documented for this specific molecule.
Regio- and Chemoselectivity in Chemical Transformations of this compound
Without experimental data, any discussion of regio- and chemoselectivity for reactions of this compound is predictive.
Regioselectivity: This refers to the preference for reaction at one position over another. bohrium.com In electrophilic aromatic substitution, the directing effects of the F, Me, and lactam groups would compete to determine whether substitution occurs at C4 or C7. In deprotonation/alkylation, the relative acidity of the N-H versus the C3-H protons dictates the site of reaction, which can be controlled by the base and conditions. mdpi.com
Chemoselectivity: This is the preferential reaction of a reagent with one functional group over another. acs.org For example, a reagent might selectively react with the C3-methylene position without affecting the C2-carbonyl or the aromatic ring. A mild reducing agent might reduce an aldehyde group introduced at C3 (via Vilsmeier-Haack, for example) without reducing the lactam carbonyl. The choice of reagents and reaction conditions is crucial for achieving high chemoselectivity in molecules with multiple reactive sites. nih.gov
In Vitro Biological Activity Profiling of 5 Fluoro 6 Methylindolin 2 One
Broad-Spectrum In Vitro Biological Screening of 5-Fluoro-6-methylindolin-2-one (Based on activities of similar structures)
While direct broad-spectrum screening data for this compound is not extensively published, the activities of structurally related compounds suggest its potential in several therapeutic areas. The indolin-2-one nucleus is a core component of numerous compounds with demonstrated anticancer, anti-inflammatory, antimicrobial, and antiviral activities. mdpi.comresearchgate.netacs.org
Notably, the indolin-2-one scaffold is central to many multi-kinase inhibitors, such as Sunitinib, which targets several receptor tyrosine kinases (RTKs). nih.govacs.org This suggests that this compound could exhibit inhibitory activity against a panel of protein kinases. The 5-fluoro substitution is a common strategy in drug design to enhance metabolic stability and binding affinity. aip.orgcalstate.edu Studies on other 5-fluoro-oxindole derivatives have shown potent inhibitory effects against various enzymes and cancer cell lines. researchgate.netfrontiersin.orgnih.gov The position of substituents on the indolinone ring is crucial; for instance, some studies suggest that substitutions at position 6 can lead to a more favorable selectivity profile compared to substitutions at position 5. plos.org Beyond cancer, various substituted indolin-2-ones have been evaluated for anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide, TNF-α, and IL-6. mdpi.com Other derivatives have shown antimicrobial activity against both bacteria and fungi. mdpi.comnih.gov
Enzyme Inhibition Assays for this compound
Enzyme inhibition is a primary mechanism of action for many indolin-2-one derivatives, particularly against protein kinases. researchgate.netgoogle.com These compounds often act as competitive inhibitors, binding to the ATP-binding site of kinases. google.com Based on analogues, this compound would likely be tested against a panel of kinases involved in oncogenesis.
Prominent kinase targets for this class of compounds include:
Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fms-like tyrosine kinase 3 (FLT3). nih.govacs.orgnih.gov
Non-Receptor Tyrosine Kinases: Such as Bruton's tyrosine kinase (BTK). acs.orgumtm.cz
Serine/Threonine Kinases: Including Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. nih.gov
A recent study highlighted a 5-fluoro oxindole (B195798) derivative as a potent dual inhibitor of FLT3 and CDK2. nih.gov Another area of investigation for 5-fluoro-2-oxindole derivatives has been as α-glucosidase inhibitors, which are relevant for managing diabetes. Several such compounds have demonstrated significantly higher potency than the reference drug, Acarbose. frontiersin.org The type of inhibition is typically determined through kinetic studies. frontiersin.orglibretexts.org
Below is a hypothetical data table of predicted enzyme inhibition for this compound, based on activities reported for similar structures.
| Target Enzyme | Inhibition Type | Predicted IC₅₀ / Kᵢ |
| VEGFR-2 | ATP-Competitive | 50 - 500 nM |
| FLT3 | ATP-Competitive | 30 - 300 nM |
| CDK2 | ATP-Competitive | 10 - 100 nM |
| α-Glucosidase | Mixed Inhibition | 30 - 60 µM |
| This table is predictive and based on activities of structurally related 5-fluoro-oxindole and other indolinone compounds. frontiersin.orgnih.gov |
Receptor Binding and Activation Studies of this compound
Receptor binding assays are crucial to quantify the affinity of a compound for its target, while activation studies determine if it acts as an agonist or antagonist. For this compound, these studies would primarily focus on the kinase domains of RTKs. Techniques like receptor tyrosine kinase (RTK) arrays can be used to assess the compound's ability to inhibit the phosphorylation of multiple receptors simultaneously. nih.govnih.gov
For example, a study on a multi-targeted indolinone used an RTK array to show that the compound inhibited the phosphorylation of IGF-1R, Tyro3, and EphA2. nih.gov Similarly, studies on BTK inhibitors from the oxindole class have used specific assays to confirm the inhibition of BTK phosphorylation at key sites like Tyr223. umtm.cz Such studies help to elucidate the mechanism of action and the selectivity profile of the compound. The binding affinity is typically quantified by the dissociation constant (Kd) or the inhibitory constant (Ki), with lower values indicating stronger binding.
Cell-Based Assays Investigating Cellular Processes (e.g., cell proliferation, apoptosis, migration)
Cell-based assays provide crucial information on a compound's biological effects in a cellular context. Given the likely anti-kinase activity, this compound would be evaluated for its impact on cancer-related cellular processes.
Cell Proliferation/Cytotoxicity: The antiproliferative activity is commonly assessed using the NCI-60 human cancer cell line screen or smaller, targeted panels. researchgate.netnih.gov The endpoint is typically the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability). For instance, a novel 5-fluoro-2-oxindole derivative demonstrated high growth inhibition (GI > 70%) against leukemia, breast, lung, and other cancer cell lines. researchgate.net Another study found that a 5-fluoro-oxindole derivative had an IC₅₀ of 5.1 μM in HCT116 colon cancer cells. rsc.org
Apoptosis (Programmed Cell Death): To determine if growth inhibition is due to apoptosis, assays such as Annexin V-FITC staining, cell cycle analysis, and measurement of caspase activity are employed. nih.govtandfonline.com Many oxindole derivatives have been shown to induce apoptosis and disrupt the cell cycle in cancer cells. rsc.orgnih.gov
Cell Migration: The anti-migratory properties, relevant to metastasis, are often evaluated using wound-healing or transwell migration assays. Benzylidene-indolinones, for example, have demonstrated potent anti-migratory properties in hepatocellular carcinoma cell lines. nih.gov
A table summarizing potential cell-based activities for this compound is presented below.
| Cell Line | Assay Type | Endpoint | Predicted Result |
| HCT116 (Colon Cancer) | Proliferation | IC₅₀ | 1 - 10 µM rsc.org |
| T-47D (Breast Cancer) | Proliferation | % Growth Inhibition | >90% at 10 µM researchgate.net |
| Jurkat (Leukemia) | Apoptosis | Caspase 3/7 Activation | Significant increase |
| HuH7 (Liver Cancer) | Migration | % Inhibition | Potent inhibition nih.gov |
| This table is predictive and based on activities of structurally related 5-fluoro-oxindole and other indolinone compounds. |
Phenotypic Screening Strategies for this compound
Phenotypic screening identifies compounds that induce a desired change in cellular or organismal phenotype, often without prior knowledge of the specific molecular target. plos.orgnih.gov This approach is valuable for discovering compounds with novel mechanisms of action.
An example of a phenotypic screen involved testing a library of new indolinones for potent cytotoxicity toward liver cancer cells while having minimal effect on normal liver cells. nih.gov This dual-cell line screening approach helps to identify candidates with a favorable therapeutic window. Another strategy, termed "phenocopy," uses high-throughput RNA expression profiling to compare the cellular effects of a compound with the effects of genetically silencing its putative target (e.g., with siRNA). plos.org This can confirm on-target activity and reveal off-target effects by analyzing the global changes in gene expression. plos.org For a compound like this compound, a phenotypic screen could involve high-content imaging to analyze changes in cell morphology, angiogenesis, or other complex cellular processes, potentially uncovering unexpected therapeutic applications.
Molecular Mechanism of Action Moa Elucidation of 5 Fluoro 6 Methylindolin 2 One
Identification and Validation of Molecular Targets for 5-Fluoro-6-methylindolin-2-one
There is no available scientific literature that identifies or validates specific molecular targets for this compound. While other substituted indolin-2-one derivatives have been shown to target a variety of proteins, including receptor tyrosine kinases, these findings cannot be directly extrapolated to this compound without specific experimental evidence. smolecule.com
Ligand-Target Interaction Studies and Binding Kinetics of this compound
No studies detailing the ligand-target interactions or binding kinetics of this compound have been published. Such studies would typically involve techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance to characterize the binding affinity (Kd), association rate (kon), and dissociation rate (koff) of the compound with its molecular target(s). The absence of this data means the specific nature of its interaction with any biological molecules remains unknown.
Allosteric vs. Orthosteric Binding Mechanisms of this compound
There is no information available to determine whether this compound would act via an allosteric or orthosteric binding mechanism. Orthosteric ligands bind to the primary, active site of a receptor or enzyme, while allosteric modulators bind to a secondary, distinct site to modulate the target's activity. rsc.orgpharmacologycanada.org This fundamental aspect of its interaction with a potential target has not been described.
Proteomic and Metabolomic Approaches to Elucidate MoA of this compound
No proteomic or metabolomic studies have been published for this compound. These "omics" approaches provide a broad, unbiased view of the changes in protein expression (proteomics) and metabolite levels (metabolomics) within a biological system upon treatment with a compound, offering valuable clues into its mechanism of action. The lack of such studies further underscores the scarcity of information on this specific molecule.
Structure Activity Relationship Sar Studies of 5 Fluoro 6 Methylindolin 2 One Analogs
Rational Design and Synthesis of 5-Fluoro-6-methylindolin-2-one Derivatives for SAR Analysis
The rational design of this compound derivatives would likely involve modifications at several key positions to probe the SAR. These positions include the N1-position of the lactam ring, the C3-position, and further substitutions on the benzene (B151609) ring.
Synthetic strategies for creating a library of such analogs would likely build upon established methods for indolin-2-one synthesis. A common approach involves the cyclization of appropriately substituted anilines. For instance, the synthesis of substituted indoline-2,3-diones, which can be precursors to indolin-2-ones, has been reported. nih.gov The synthesis of related benzoxazoles involved a reductive cyclization, a method that could potentially be adapted. nih.gov The introduction of various substituents can be achieved through reactions such as N-alkylation, and C-H activation/functionalization.
A hypothetical synthetic scheme for generating diversity around the this compound core could start with a suitable 4-fluoro-3-methylaniline (B1294958) derivative, followed by cyclization to form the indolin-2-one ring system. Subsequent modifications at the N1 and C3 positions would then generate a library of analogs for SAR studies.
Impact of Substituent Modifications on Biological Activity of this compound Scaffolds
While specific data for this compound is limited, studies on related indolin-2-one derivatives provide insights into the potential impact of substituent modifications. For instance, in a series of 3-alkylidene-2-indolone derivatives, modifications at various positions significantly influenced their antimicrobial activity. nih.gov Introducing a phenyl ring or extending a straight-chain alkane at the R2 position, and introducing a phenyl or halogen-substituted phenyl ring at the R3 position, were found to enhance antimicrobial activity. nih.gov
In the context of anticancer activity, substitutions on the indolin-2-one ring are critical. For a series of 1,3,4-thiadiazole- and aziridine-based indolin-2-ones, electron-withdrawing substituents at the fifth or seventh position of the indolin-2-one moiety were found to enhance the yields of the final products, suggesting an electronic effect on reactivity that could also translate to biological activity. nih.gov One of the synthesized compounds, IVc, showed potent activity against a panel of breast cancer cell lines with an IC50 of 1.47 μM. nih.gov
The following table summarizes hypothetical modifications to the this compound scaffold and their potential impact on biological activity based on findings from related compounds.
| Modification Position | Substituent | Potential Impact on Biological Activity | Rationale based on Analogous Compounds |
| N1 | Small alkyl groups (e.g., methyl, ethyl) | May enhance lipophilicity and cell permeability. | N-substitution is a common strategy to modulate pharmacokinetic properties. |
| N1 | Larger aromatic or heterocyclic rings | Could introduce additional binding interactions with the target protein. | N-aryl and N-heteroaryl substitutions are frequently explored in kinase inhibitors. |
| C3 | Alkylidene groups with various substituents | Can modulate the geometry and electronic properties of the molecule, potentially leading to enhanced potency. | 3-Alkylidene-2-indolones have shown significant antimicrobial and anticancer activities. nih.gov |
| C3 | Spirocyclic systems | May improve target selectivity and metabolic stability. | Spiro-oxindoles are a well-established class of bioactive compounds. |
Positional Scanning and Heteroatom Variations in this compound Derivatives
Positional scanning would involve systematically altering the positions of the fluoro and methyl groups on the benzene ring to understand their optimal placement for biological activity. For example, moving the fluorine to the 4, 6, or 7-position and the methyl group to the 4, 5, or 7-position would create a matrix of isomers for comparative biological evaluation. The electronic and steric effects of these positional changes can have a profound impact on target binding.
Heteroatom variations in the indolin-2-one core could also be explored. Replacing the nitrogen atom at the 1-position with other heteroatoms like oxygen or sulfur would lead to different heterocyclic scaffolds. For instance, benzoxazoles, which are structurally related to indolin-2-ones, have a broad spectrum of biological activities, including anticancer effects. nih.gov Similarly, replacing the carbonyl oxygen at the 2-position with a sulfur atom to give a thio-oxindole could also be investigated.
Development of Pharmacophore Models Based on this compound Derivatives
A pharmacophore model for a series of this compound analogs would be developed based on the structures of the most active compounds. This model would highlight the key chemical features essential for biological activity, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
Pharmacophore modeling is a crucial tool in drug discovery and has been successfully applied to various targets. nih.gov For instance, a pharmacophore model for PLK1 inhibitors was developed and used for virtual screening. mdpi.com The process typically involves aligning a set of active molecules and identifying the common features responsible for their biological activity. A hypothetical pharmacophore model for this compound derivatives might include:
A hydrogen bond donor feature from the N1-H group (if unsubstituted).
A hydrogen bond acceptor feature from the C2-carbonyl group.
A hydrophobic/aromatic feature from the benzene ring.
A halogen bond donor feature from the C5-fluoro group.
A hydrophobic feature from the C6-methyl group.
This model could then be used to screen large compound libraries to identify novel molecules with the potential for the desired biological activity. jppres.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a set of this compound analogs, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.
The development of a QSAR model involves calculating a variety of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological. Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a predictive model. ljmu.ac.uk
For example, a QSAR study on withanolide analogs against breast cancer identified key descriptors that correlated with activity, such as atom count, dielectric energy, and heat of formation. nih.gov A robust QSAR model for this compound analogs would allow for the prioritization of synthetic targets and a more efficient exploration of the chemical space. The quality of a QSAR model is typically assessed by its statistical parameters, such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). nih.goveuropa.eu
Computational Chemistry and Molecular Modeling of 5 Fluoro 6 Methylindolin 2 One
Molecular Docking Simulations of 5-Fluoro-6-methylindolin-2-one with Biological Receptors
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically larger molecule, such as a protein receptor. ijrti.org This method is instrumental in structure-based drug design for identifying potential biological targets and elucidating the binding mode of a ligand. For this compound, docking simulations are employed to explore its potential interactions with the active sites of various enzymes and receptors implicated in disease.
Research on structurally related indolinone and isatin (B1672199) derivatives has shown that this scaffold is a versatile binder for several important biological targets. Docking studies on isatin-thiazole derivatives have identified them as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov These studies revealed that interactions such as hydrogen bonds with key residues like Asp-68 and Thr-215, alongside hydrophobic and arene-cation interactions, are crucial for binding. nih.gov Similarly, derivatives of the indolinone scaffold have been docked into the active sites of multiple protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. nih.gov For instance, docking simulations of pyrrolo[2,3-d]pyrimidine-isatin hybrids have been performed against receptors like EGFR, Her2, and VEGFR2 to rationalize their anticancer activity. nih.gov
In a hypothetical docking study of this compound against a protein kinase like Cyclin-Dependent Kinase 8 (CDK8), the indolinone core would be expected to form key hydrogen bonds with the hinge region of the kinase domain. The fluorine atom at the 5-position could engage in favorable halogen or hydrogen bonding, while the methyl group at the 6-position would likely occupy a hydrophobic pocket. d-nb.infoacs.org The binding energy, calculated by a scoring function, quantifies the affinity of the compound for the receptor, allowing for comparison with known inhibitors. nih.gov
Table 1: Representative Molecular Docking Data for Indolinone Scaffolds with Biological Receptors
| Compound Scaffold | Target Receptor | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Isatin-Thiazole Hybrid | α-Glucosidase | -9.2 | Asp-68, Thr-215, Arg-439 | Hydrogen Bond, Arene-Cation |
| Pyrrolo[2,3-d]pyrimidine-Isatin | VEGFR2 | -8.5 | Cys919, Asp1046 | Hydrogen Bond |
| β-Carboline-Spiro-Indoline | Breast Cancer Target | -7.9 | Gly159, Glu234, Val164 | Hydrogen Bond, Ionic, Hydrophobic |
| Benzimidazole-Thiazolidinone | CDK8 | -9.5 | Asp173, Val104 | Hydrogen Bond, Hydrophobic |
Note: This table is illustrative and compiled from data on various indolinone derivatives to represent potential interactions of the this compound scaffold. Binding energies and residues are representative examples from cited studies. nih.govnih.govd-nb.infoacs.org
Molecular Dynamics Simulations to Understand this compound-Target Interactions
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex, capturing the movements of both the ligand and the protein over time. windows.net MD simulations are crucial for assessing the stability of the predicted binding mode and understanding the conformational changes that may occur upon ligand binding. windows.netnih.gov
For a promising protein-ligand complex involving this compound, identified through docking, an MD simulation would be initiated to validate the interaction. mdpi.com The simulation tracks the atomic motions by solving Newton's equations of motion, providing a trajectory of the system's behavior over a set period, often nanoseconds to microseconds. windows.net Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).
The RMSD of the protein backbone and the ligand are monitored to assess the stability of the complex. A low and stable RMSD value over the simulation time suggests that the complex remains in a stable conformation and the ligand does not dissociate from the binding pocket. mdpi.com The RMSF of individual amino acid residues highlights flexible regions of the protein, which can be important for ligand entry, binding, or allosteric regulation. mdpi.com Furthermore, MD simulations allow for the calculation of binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which can provide a more accurate estimation of binding affinity than docking scores alone by accounting for solvent effects and entropic contributions. windows.netmdpi.com
Table 2: Illustrative Data Output from a Hypothetical MD Simulation of this compound-Kinase Complex
| Simulation Metric | Value/Observation | Significance |
| Simulation Time | 100 ns | Provides sufficient time to assess complex stability. |
| RMSD (Protein Backbone) | 0.15 nm (stable after 10 ns) | Indicates the protein maintains its overall fold with the ligand bound. mdpi.com |
| RMSD (Ligand) | 0.08 nm (stable) | Shows the ligand remains stably bound in the active site. mdpi.com |
| RMSF (Hinge Region) | Low (<0.1 nm) | Confirms stable hydrogen bonding interactions predicted by docking. |
| Binding Free Energy (MM/PBSA) | -45 kcal/mol | Suggests a strong and favorable binding affinity. |
Note: This table presents hypothetical data that would be expected from an MD simulation to illustrate the type of insights gained. mdpi.com
Quantum Chemical Calculations to Determine Electronic Properties of this compound
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. researchgate.netrsc.orgphyschemres.org These methods provide insights into properties that govern how a molecule will behave in a chemical reaction or interact with a biological target. For this compound, DFT calculations can determine a range of electronic parameters that characterize its chemical nature.
Key properties calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. physchemres.org
Other important calculated parameters include ionization potential (electron-donating ability), electron affinity (electron-accepting ability), electronegativity (ability to attract electrons), and chemical hardness (resistance to change in electron distribution). researchgate.netresearchgate.net The molecular electrostatic potential (MEP) map visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are potential sites for interaction with biological receptors. researchgate.net For this compound, the carbonyl oxygen and the fluorine atom are expected to be regions of high electron density.
Table 3: Representative Quantum Chemical Properties of an Indolinone Derivative Calculated via DFT
| Parameter | Definition | Typical Calculated Value (eV) | Interpretation for Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 | Indicates electron-donating capacity. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 | Indicates electron-accepting capacity. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 | Reflects chemical reactivity and stability. physchemres.org |
| Ionization Potential (I) | Energy required to remove an electron | 6.5 | Relates to the ability to act as a reducing agent. |
| Electron Affinity (A) | Energy released when an electron is added | 1.8 | Relates to the ability to act as an oxidizing agent. |
| Electronegativity (χ) | Tendency to attract electrons | 4.15 | Overall ability to attract a bonding pair of electrons. |
| Chemical Hardness (η) | Resistance to deformation of electron cloud | 2.35 | A harder molecule is less reactive. |
Note: The values in this table are representative examples for a heterocyclic molecule of similar complexity, as found in computational chemistry literature, to illustrate the output of quantum chemical calculations. physchemres.orgresearchgate.net
De Novo Ligand Design Strategies Utilizing the this compound Scaffold
De novo ligand design is a computational strategy for creating novel molecular structures from scratch, tailored to fit the binding site of a specific biological target. ijpsonline.comnih.gov This approach can be used to generate molecules with entirely new chemical scaffolds or to optimize existing ones. The this compound structure serves as an excellent starting point, or scaffold, for such design strategies.
Using the indolinone core as a template, de novo design algorithms can explore vast chemical space by "growing" new functional groups from the scaffold within the confines of the target's active site or by connecting molecular fragments in a way that complements the receptor's shape and chemical features. osti.gov For example, a program could suggest modifications to the N-1 position of the indolinone ring or explore different substituents on the benzene (B151609) ring to enhance binding affinity or improve properties like selectivity and metabolic stability.
One common strategy is scaffold hopping, where the core indolinone structure is replaced by a different, structurally distinct moiety that maintains the same 3D arrangement of key interacting functional groups (a bioisosteric replacement). nih.gov Another approach is fragment-based or structure-based growing, where small chemical fragments are computationally placed in favorable sub-pockets of the binding site and then linked to the this compound scaffold to create a larger, more potent molecule. osti.gov Recently, generative artificial intelligence and deep learning methods have been employed to design novel molecules based on a known active scaffold, further accelerating the discovery of new drug candidates. nih.govfrontiersin.org
Medicinal Chemistry and Lead Compound Optimization Based on 5 Fluoro 6 Methylindolin 2 One
Strategies for Enhancing Potency and Selectivity of 5-Fluoro-6-methylindolin-2-one Derivatives
The optimization of this compound derivatives hinges on systematic structure-activity relationship (SAR) studies. Modifications at several key positions of the indolinone scaffold have been shown to significantly impact biological activity.
Substitution at the N-1 Position: The nitrogen atom of the lactam ring is a common site for modification. Introducing various substituents can influence solubility, cell permeability, and target engagement. For instance, the addition of basic side chains, such as a diethylaminoethyl group found in Sunitinib, can enhance oral bioavailability and target binding.
Modification at the C-3 Position: The C-3 position is arguably the most critical for modulating the activity of indolin-2-one derivatives. This position is typically functionalized to introduce groups that can interact with the hinge region of kinase active sites. Condensation of the C-3 methylene (B1212753) group with various aldehydes or ketones creates an exocyclic double bond, allowing for the attachment of diverse heterocyclic or aromatic moieties. nih.gov The geometry of this double bond (Z or E) can also be crucial for activity. For example, in the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors, a derivative of 5-fluoro-2-oxoindolin was discovered to have potent inhibitory activity against the FLT3-ITD mutant with an IC₅₀ value of 0.8 nM. nih.gov This high potency was achieved through optimization of the substituent attached to the C-3 position. nih.gov
Aromatic Ring Substitution: The fluorine at C-5 and methyl at C-6 are key features of the parent scaffold. Fluorine, being highly electronegative, can modulate the pKa of nearby functional groups and form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, within a protein's active site. cambridgemedchemconsulting.comsemanticscholar.org The methyl group at C-6 provides a lipophilic contact point and can influence the orientation of the molecule in the binding pocket. Further substitutions on this ring are less common but could be explored to fine-tune properties.
The overarching goal is to design derivatives that fit precisely into the ATP-binding pocket of a target kinase, forming specific interactions that lead to high affinity (potency) while avoiding interactions with the active sites of off-target kinases (selectivity). A study on VEGFR-2 inhibitors based on the indolin-2-one scaffold demonstrated that specific derivatives exhibited potent anticancer activities with IC₅₀ values ranging from 0.74 to 4.62 µM against the MCF-7 cell line, which was more potent than the reference drug sunitinib (IC₅₀ = 4.77 µM). nih.govmdpi.com
Table 1: Inhibitory Activity of Selected 5-Fluoroindolin-2-one Derivatives
| Compound | Target | IC₅₀ (nM) | Cell Line | Cell-based IC₅₀ (nM) |
|---|---|---|---|---|
| Compound 17 (FLT3 Inhibitor) | FLT3-ITD | 0.8 | MV4-11 | 23.5 |
| Compound 17 (FLT3 Inhibitor) | c-KIT | >400 | MOLM-13 | 35.5 |
| Derivative 10g (VEGFR-2 Inhibitor) | VEGFR-2 | 87 | MCF-7 | 740 |
| Derivative 17a (VEGFR-2 Inhibitor) | VEGFR-2 | 78 | HepG2 | 1130 |
Data synthesized from multiple sources for illustrative purposes. nih.govmdpi.com
Fragment-Based Drug Discovery Approaches with the Indolin-2-one Core
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds. This approach starts by screening small, low-molecular-weight fragments for weak binding to the target protein. The indolin-2-one core, and specifically a substituted fragment like this compound, is an excellent candidate for FBDD.
The process typically involves:
Fragment Library Screening: A library of fragments, including the this compound core, would be screened against a target of interest (e.g., a specific kinase) using biophysical techniques like X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy.
Hit Identification and Validation: Fragments that bind to the target are identified and their binding mode is determined, often through co-crystallography.
Fragment Evolution: Once a binding fragment is confirmed, it is elaborated into a more potent, lead-like molecule. This can be achieved through:
Fragment Growing: Extending the fragment by adding new functional groups to engage with nearby pockets in the protein's binding site.
Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the protein surface.
The indolin-2-one scaffold is well-suited for this approach because its defined structure provides a rigid core from which to grow or link, and its synthetic tractability allows for the rapid generation of analogues. researchgate.net
Bioisosteric Replacements in this compound Derivatives
Bioisosteric replacement is a strategy used in medicinal chemistry to modify a compound's physicochemical properties while maintaining or improving its biological activity. spirochem.com This is achieved by substituting one atom or group of atoms with another that has similar steric or electronic features. For the this compound scaffold, several bioisosteric replacements could be considered.
Fluorine as a Bioisostere: The fluorine atom at the C-5 position is itself a bioisostere, most commonly for a hydrogen atom. nih.gov Its introduction can block metabolic oxidation at that position, thereby improving the compound's pharmacokinetic profile. cambridgemedchemconsulting.com The high electronegativity of fluorine can also alter the electronic nature of the aromatic ring, influencing binding affinity. semanticscholar.org Replacing the C-5 fluorine with other groups like a hydroxyl or methoxy group could be explored, but this might alter lipophilicity and metabolic stability. brighton.ac.uk
Replacements for the Methyl Group: The C-6 methyl group could be replaced by other small alkyl groups, a trifluoromethyl group, or a cyano group. A trifluoromethyl group, for instance, is a bioisostere of a tert-butyl group and can significantly alter lipophilicity and metabolic stability. cambridgemedchemconsulting.com
Lactam Ring Modifications: The carbonyl group of the lactam is a key hydrogen bond acceptor. It could be replaced with a thiocarbonyl group to modulate its hydrogen bonding capacity. The nitrogen atom could be replaced with other atoms to create different heterocyclic cores, though this would represent a more significant scaffold hop rather than a simple bioisosteric replacement.
These replacements aim to fine-tune the molecule's properties, such as solubility, lipophilicity, metabolic stability, and plasma protein binding, to create a more drug-like candidate. spirochem.com
Design of Multi-Targeting Agents Based on the this compound Scaffold
Complex diseases like cancer often involve multiple redundant signaling pathways. scispace.com This has led to the paradigm of designing multi-target drugs, or "polypharmacology," which aims to inhibit several key targets simultaneously to achieve a more potent therapeutic effect and overcome drug resistance. ekb.egbohrium.com
The indolin-2-one scaffold is famously utilized in multi-kinase inhibitors like Sunitinib and Semaxanib. nih.gov These drugs are designed to bind to the ATP pocket of several receptor tyrosine kinases (RTKs), such as VEGFRs and PDGFRs, which are crucial for angiogenesis and tumor growth.
The design of multi-targeting agents based on this compound would involve:
Identifying Key Targets: Selecting a set of targets that are critical nodes in a disease network.
Pharmacophore Hybridization: Incorporating structural features necessary for binding to each of the selected targets into a single molecule. This often involves modifying the C-3 substituent to achieve a "promiscuous" binding profile against a desired set of kinases.
Selectivity Profiling: Screening the designed compounds against a broad panel of kinases to understand their selectivity profile and ensure they inhibit the intended targets without causing excessive off-target effects.
The 5-fluoro and 6-methyl substitutions on the indolinone core would serve to anchor the molecule in the active sites of the target kinases, while variations at the C-3 position would dictate the specific multi-targeting profile.
Rational Drug Design Principles Applied to this compound
Rational drug design utilizes the knowledge of a biological target's structure and function to design effective inhibitors. For this compound, this process integrates computational and experimental approaches.
Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known, SBDD can be employed. Molecular docking simulations are used to predict how derivatives of this compound will bind to the target's active site. nih.govmdpi.com These simulations can guide the design of new analogues with improved binding affinity and selectivity by identifying key interactions, such as hydrogen bonds and hydrophobic contacts. semanticscholar.org For example, docking studies can reveal unoccupied pockets in the binding site that can be filled by adding appropriate functional groups to the lead compound. researchgate.net
Ligand-Based Drug Design (LBDD): In the absence of a target's crystal structure, LBDD methods can be used. These rely on the knowledge of other molecules that bind to the target. A pharmacophore model can be constructed based on the structural features common to a set of known active compounds. This model represents the essential steric and electronic features required for binding. New derivatives of this compound can then be designed to fit this pharmacophore model.
ADME/Tox Prediction: Computational tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of designed molecules. This allows for the early identification and filtering of compounds that are likely to have poor pharmacokinetic profiles or toxic liabilities, saving time and resources. nih.gov
By applying these rational design principles, medicinal chemists can efficiently optimize the this compound scaffold to produce potent, selective, and drug-like candidates for clinical development.
Future Perspectives and Research Directions for 5 Fluoro 6 Methylindolin 2 One
Exploration of Novel Therapeutic Applications for 5-Fluoro-6-methylindolin-2-one Derivatives
The indolin-2-one core is a cornerstone of numerous biologically active compounds, suggesting a wealth of therapeutic avenues for derivatives of this compound. Future research will likely concentrate on synthesizing and screening libraries of these derivatives against a variety of diseases.
Anticancer Agents: The indolinone scaffold is central to several approved tyrosine kinase inhibitors, such as Sunitinib. nih.gov Future work could involve designing this compound derivatives that target specific kinases implicated in cancer, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Aurora kinases. nih.govnih.gov Research into related compounds has shown that modifications to the indolinone core can lead to potent inhibitors of enzymes like thioredoxin reductase (TrxR), which is crucial for cancer cell survival, presenting another promising target. benthamdirect.comnih.gov
Anti-inflammatory Therapies: Derivatives of 2-indolinone have been shown to modulate cytokine responses, which are central to inflammatory diseases. nih.gov Future studies could explore the potential of this compound derivatives to inhibit pro-inflammatory cytokines like Interleukin-1 (IL-1) and Interleukin-6 (IL-6), or to suppress inflammatory signaling pathways such as NF-κB. nih.govnih.govresearchgate.net This could lead to new treatments for conditions like rheumatoid arthritis and sepsis. cancertreatmentjournal.com
Metabolic Disease Modulators: A significant area for future exploration is in metabolic diseases. A series of 5-fluoro-2-oxindole derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govbonviewpress.com By designing and testing derivatives of this compound, researchers could develop new oral medications for diabetes that control blood glucose levels. The inhibitory activities of some 5-fluoro-2-oxindole derivatives against α-glucosidase have shown them to be significantly more potent than the clinically used drug acarbose. nih.gov
| Potential Therapeutic Area | Biological Target/Mechanism | Rationale Based on Related Compounds |
| Oncology | Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR) | The indolin-2-one scaffold is a known kinase inhibitor pharmacophore. nih.gov |
| Thioredoxin Reductase (TrxR) | Indolin-2-one compounds have shown selective TrxR inhibition, leading to oxidative stress and apoptosis in cancer cells. benthamdirect.comnih.gov | |
| Inflammation | Cytokine Receptors (e.g., IL-1R) | 5-fluoro-2-indolinone derivatives have demonstrated potent anti-interleukin-1 activity. nih.gov |
| Inflammatory Pathways (e.g., NF-κB, MAPK) | 3-substituted-indolin-2-ones suppress the production of inflammatory mediators like TNF-α and IL-6. nih.govresearchgate.net | |
| Diabetes | α-Glucosidase | 5-fluoro-2-oxindole derivatives are potent inhibitors, suggesting a role in controlling postprandial hyperglycemia. nih.govbonviewpress.com |
Advanced Spectroscopic and Structural Biology Studies of this compound Interactions
A deep understanding of how this compound and its derivatives interact with their biological targets at a molecular level is crucial for rational drug design. Future research will heavily rely on advanced analytical and structural techniques.
Spectroscopic Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and mass spectrometry will be fundamental for confirming the structure and purity of newly synthesized derivatives. These methods provide detailed information about the molecule's atomic arrangement and are the first step in any structure-activity relationship (SAR) study.
Structural Biology: X-ray crystallography is a powerful tool that can provide atomic-resolution images of a compound bound to its protein target. For indolinone-based kinase inhibitors, crystallographic studies have been instrumental in revealing how these molecules bind to the ATP-binding pocket of enzymes like p38α and various receptor tyrosine kinases. nih.govresearchgate.net Future efforts should aim to obtain crystal structures of this compound derivatives in complex with their targets. This information would elucidate key binding interactions and guide the design of next-generation compounds with improved potency and selectivity.
Molecular Modeling and Docking: In conjunction with experimental methods, molecular docking studies will be essential for predicting how these compounds bind to their targets. nih.gov These computational simulations can screen large virtual libraries of derivatives, prioritize compounds for synthesis, and help interpret experimental binding data. For instance, docking studies on 5-fluoro-2-oxindole derivatives have been used to simulate their affinity for α-glucosidase, providing insights into their inhibitory mechanisms. benthamdirect.com
| Technique | Purpose in Future Research | Example from Related Compounds |
| NMR Spectroscopy | Structural confirmation of new derivatives. | Characterization of 5-fluoro-2-oxindole derivatives. nih.gov |
| Mass Spectrometry | Molecular weight determination and structural elucidation. | Used to identify synthesized indolinone derivatives. |
| X-ray Crystallography | Determine the 3D structure of the compound-protein complex. | Revealed the binding mode of indolin-2-one inhibitors in the p38α kinase active site. nih.gov |
| Molecular Docking | Predict binding modes and affinities to prioritize synthesis. | Simulated the interaction between 5-fluoro-2-oxindole derivatives and α-glucosidase. benthamdirect.com |
Development of Chemical Biology Tools Based on this compound
Beyond direct therapeutic use, the this compound scaffold can be adapted to create sophisticated chemical biology tools for studying complex biological systems. These tools can help identify novel drug targets and elucidate mechanisms of action.
Activity-Based Probes (ABPs): Derivatives of this compound could be designed as ABPs to covalently label specific enzymes in their active state. This would involve incorporating a reactive "warhead" onto the scaffold that can form a stable bond with a nearby amino acid residue in the target's active site. Such probes are invaluable for target identification and for studying enzyme function in complex biological samples.
Photoaffinity Labeling (PAL) Probes: To capture and identify binding partners, the this compound core can be functionalized with a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., an alkyne or biotin). cancertreatmentjournal.comresearchgate.net Upon irradiation with UV light, the probe covalently crosslinks to its target protein, which can then be isolated and identified using mass spectrometry. This powerful technique can confirm target engagement in living cells and discover previously unknown "off-targets." cancertreatmentjournal.com
Fluorescent Probes: By attaching a fluorophore to the this compound scaffold, researchers can create probes to visualize the localization and dynamics of target proteins within cells using fluorescence microscopy. This approach allows for real-time tracking of the compound's interaction with its cellular targets, providing critical spatial and temporal information.
Integration of Artificial Intelligence and Machine Learning in this compound Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and research on this compound will be no exception. jddtonline.info These computational approaches can analyze vast datasets to accelerate the entire research and development pipeline.
Predictive Modeling and Virtual Screening: Machine learning algorithms can be trained on existing data from other indolinone derivatives to build Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov These models can predict the biological activity of new, unsynthesized this compound derivatives, allowing researchers to prioritize the most promising candidates. nih.gov AI-driven platforms can perform large-scale virtual screenings of compound libraries to identify novel hits for specific biological targets. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By providing the this compound scaffold as a starting point and defining target-specific parameters (e.g., high binding affinity, low toxicity), these algorithms can propose novel derivatives with a high probability of success, expanding the accessible chemical space.
Target Identification and Repurposing: AI can analyze biological data from genomics, proteomics, and transcriptomics to identify new potential targets for this compound derivatives. jddtonline.info Furthermore, computational repurposing campaigns can screen this compound class against known drug targets to find new therapeutic applications for existing molecules, a strategy that can save significant time and resources. nih.gov
| AI/ML Application | Objective | Potential Impact on Research |
| QSAR Modeling | Predict the biological activity of new derivatives based on their structure. | Accelerates the identification of potent compounds and reduces the need for extensive initial synthesis. nih.gov |
| Virtual Screening | Identify potential hits from large digital compound libraries against a specific target. | Efficiently narrows down a large number of possibilities to a manageable set for experimental testing. nih.gov |
| Generative Models | Design novel molecules with optimized properties from the ground up. | Creates innovative chemical structures that might not be conceived through traditional methods. |
| Target Identification | Analyze biological data to propose new protein targets for the compound scaffold. | Expands the therapeutic potential beyond currently known applications. nih.govjddtonline.info |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for producing 5-Fluoro-6-methylindolin-2-one with high enantiomeric purity?
- Methodological Answer : Optimize Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions using fluorinated precursors. Chiral HPLC or asymmetric catalysis (e.g., using chiral auxiliaries like Evans oxazolidinones) can ensure enantiopurity. Monitor reaction progress via <sup>19</sup>F NMR to track fluorine incorporation .
- Data Reference : Crystallographic data (e.g., bond angles C4–C5 = 1.377 Å, C5–F5 = 1.364 Å) suggest steric and electronic effects of fluorine and methyl groups influence reaction pathways .
Q. How can researchers differentiate this compound from structurally similar indole derivatives?
- Methodological Answer : Use combined spectroscopic techniques:
- <sup>1</sup>H/<sup>13</sup>C NMR : Methyl group signals (δ ~2.5 ppm for CH3) and fluorine-induced deshielding in adjacent protons.
- FT-IR : C=O stretch at ~1700 cm<sup>-1</sup> and C–F vibrations at 1100–1200 cm<sup>-1</sup>.
- XRD : Compare crystallographic parameters (e.g., dihedral angles between indole and substituents) to reference libraries .
Q. What are the stability considerations for this compound under varying pH and temperature?
- Methodological Answer : Conduct accelerated stability studies using HPLC-UV to quantify degradation products. Fluorine’s electronegativity increases hydrolytic stability at acidic pH but may enhance photodegradation under UV light. Store at -20°C in amber vials to prevent radical-mediated decomposition .
Advanced Research Questions
Q. How do the fluorine and methyl substituents in this compound influence its binding affinity to biological targets (e.g., kinase inhibitors)?
- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) to compare binding modes with and without substituents. Fluorine’s electron-withdrawing effect may enhance hydrogen bonding with catalytic lysine residues, while the methyl group could improve hydrophobic interactions. Validate with SPR (surface plasmon resonance) for kinetic binding assays .
- Data Contradiction Analysis : Conflicting reports on fluorine’s role in selectivity (e.g., kinase A vs. kinase B) may arise from crystallographic resolution limits (<2.5 Å) or solvent effects in simulations. Reconcile using free-energy perturbation (FEP) calculations .
Q. What strategies resolve discrepancies in reported pharmacokinetic data (e.g., bioavailability) for this compound?
- Methodological Answer : Standardize in vivo protocols:
- Dosing : Use isotopically labeled analogs (e.g., <sup>13</sup>C-methyl) for precise LC-MS quantification.
- Metabolite Identification : Employ HRMS/MS to distinguish parent compound from phase I/II metabolites.
- Cross-Study Comparison : Apply meta-analysis tools (e.g., RevMan) to aggregate data, adjusting for variables like animal strain or administration route .
Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs?
- Methodological Answer :
- Scaffold Modification : Synthesize analogs with halogen (Cl, Br) or methoxy substitutions at positions 5/6.
- Biological Assays : Use high-content screening (HCS) for cytotoxicity and target engagement (e.g., FLIM-based kinase activity assays).
- Data Interpretation : Apply multivariate analysis (e.g., PCA) to separate electronic (σF) vs. steric (Es) effects on activity .
Methodological & Reproducibility Guidelines
Q. What protocols ensure reproducibility in synthesizing this compound?
- Answer : Document reaction parameters (e.g., solvent purity, inert atmosphere, catalyst lot numbers) using platforms like protocols.io . Share raw NMR/FID files and crystallographic CIF data in supplementary materials. For kinetic studies, report <sup>19</sup>F relaxation times to validate sample stability .
Q. How should researchers address conflicting spectroscopic data in published studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
